![molecular formula C19H22ClN3O B5131541 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5131541.png)
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to have potent analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed on nociceptive neurons and plays a key role in the transmission of pain signals. By blocking the activity of TRPV1, 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide may reduce pain and inflammation in various disease states.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of neuropathic pain. In addition, 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it has anti-inflammatory properties as well.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, favorable safety profile, and pharmacokinetics. However, there are also some limitations to using 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more selective TRPV1 antagonists that could have fewer off-target effects. Another area of interest is the exploration of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide as a potential treatment for other diseases that involve pain and inflammation, such as osteoarthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-pyridinemethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in high purity and yield.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory properties in animal models of acute and chronic pain. 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile and pharmacokinetics in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-2-1-5-16(18)14-23-11-8-15(9-12-23)19(24)22-13-17-6-3-4-10-21-17/h1-7,10,15H,8-9,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVHVUZISQTBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
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